Cas no 1028205-76-6 (2,3,4,5,6-Pentamethylphenylboronic acid)

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically hindered boronic acid derivative characterized by its five methyl substituents on the phenyl ring. This structural feature enhances its stability and selectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a key intermediate. The electron-donating methyl groups influence its reactivity, making it particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its high purity and consistent performance under demanding conditions make it a reliable choice for research and industrial applications. The compound is typically handled under inert conditions to preserve its integrity.
2,3,4,5,6-Pentamethylphenylboronic acid structure
1028205-76-6 structure
Product Name:2,3,4,5,6-Pentamethylphenylboronic acid
CAS No:1028205-76-6
MF:C11H17BO2
MW:192.0625
MDL:MFCD06801718
CID:2104680
PubChem ID:23005349
Update Time:2025-07-22

2,3,4,5,6-Pentamethylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,5,6-Pentamethylphenylboronic Acid
    • AKOS BRN-0629
    • (2,3,4,5,6-pentamethylphenyl)boronic acid
    • (PENTAMETHYLPHENYL)BORONIC ACID
    • AB30159
    • 2,3,4,5,6-PentamethylphenylboronicAcid
    • SY034332
    • CS-11971
    • 1028205-76-6
    • SCHEMBL2564184
    • MFCD06801718
    • AKOS004113933
    • DA-27469
    • CS-0153614
    • AC1050
    • 2,3,4,5,6-Pentamethylphenylboronic acid
    • MDL: MFCD06801718
    • Inchi: 1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3
    • InChI Key: UJTUQGRGYLGFBX-UHFFFAOYSA-N
    • SMILES: O([H])B(C1C(C([H])([H])[H])=C(C([H])([H])[H])C(C([H])([H])[H])=C(C([H])([H])[H])C=1C([H])([H])[H])O[H]

Computed Properties

  • Exact Mass: 192.1321599g/mol
  • Monoisotopic Mass: 192.1321599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Boiling Point: 368.8±52.0℃ at 760 mmHg

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2,3,4,5,6-Pentamethylphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1028205-76-6)2,3,4,5,6-Pentamethylphenylboronic acid
Order Number:A907064
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:26
Price ($):435.0
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Additional information on 2,3,4,5,6-Pentamethylphenylboronic acid

Comprehensive Guide to 2,3,4,5,6-Pentamethylphenylboronic Acid (CAS No. 1028205-76-6): Properties, Applications, and Industry Insights

2,3,4,5,6-Pentamethylphenylboronic acid (CAS No. 1028205-76-6) is a highly specialized boronic acid derivative widely utilized in organic synthesis, pharmaceuticals, and material science. This compound features a pentamethyl-substituted phenyl ring attached to a boronic acid functional group, making it a valuable building block for Suzuki-Miyaura cross-coupling reactions. Its unique steric and electronic properties have garnered significant attention in recent years, particularly in the development of advanced materials and drug intermediates.

The growing demand for 2,3,4,5,6-Pentamethylphenylboronic acid is driven by its role in catalysis and polymer chemistry. Researchers frequently search for "boronic acid derivatives for Suzuki coupling" or "pentamethylphenylboronic acid solubility," reflecting its critical applications in green chemistry and sustainable synthesis. With the rise of AI-driven drug discovery, this compound has also gained traction as a key scaffold in high-throughput screening libraries.

One of the most notable features of CAS No. 1028205-76-6 is its stability under ambient conditions, which simplifies storage and handling compared to other reactive boronic acids. This property makes it a preferred choice for industrial-scale applications, such as the production of OLED materials and liquid crystals. Recent studies highlight its potential in photocatalysis, addressing trending topics like "energy-efficient chemical processes" and "visible-light-mediated reactions."

In pharmaceutical research, 2,3,4,5,6-Pentamethylphenylboronic acid is often explored for its ability to form stable boronate esters with diols, a mechanism leveraged in sensor development and targeted drug delivery. Queries such as "boronic acid-based glucose sensors" or "pentamethylphenylboronic acid NMR data" are common among chemists optimizing bioconjugation techniques. The compound’s compatibility with microwave-assisted synthesis further enhances its appeal for rapid prototyping in medicinal chemistry.

From an environmental perspective, the use of 2,3,4,5,6-Pentamethylphenylboronic acid aligns with the principles of atom economy and waste reduction, as it minimizes byproduct formation in coupling reactions. Industry reports emphasize its relevance in "circular economy" initiatives, particularly in the recycling of rare metal catalysts. Additionally, its low toxicity profile supports its adoption in biocompatible material design, a hot topic in nanotechnology forums.

For researchers seeking technical data, the physical properties of CAS No. 1028205-76-6—including melting point, solubility in aprotic solvents, and spectroscopic characteristics—are well-documented. Popular search terms like "pentamethylphenylboronic acid synthesis protocol" or "X-ray crystallography data" underscore its importance in method development. The compound’s crystalline structure also makes it a candidate for single-crystal engineering, a niche but rapidly growing field.

In summary, 2,3,4,5,6-Pentamethylphenylboronic acid (CAS No. 1028205-76-6) is a versatile and industrially significant compound with broad applications in cutting-edge research. Its integration into green chemistry workflows and emerging technologies ensures its continued relevance in scientific and commercial spheres. As innovation accelerates, this boronic acid derivative will likely play a pivotal role in solving complex challenges across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1028205-76-6)2,3,4,5,6-Pentamethylphenylboronic acid
A907064
Purity:99%
Quantity:25g
Price ($):435.0
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